molecular formula C8H6BrFN2 B13907993 4-Bromo-5-fluoro-2-methyl-indazole

4-Bromo-5-fluoro-2-methyl-indazole

Katalognummer: B13907993
Molekulargewicht: 229.05 g/mol
InChI-Schlüssel: QINISSCOJCSUEC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Bromo-5-fluoro-2-methyl-indazole is a heterocyclic compound that belongs to the indazole family Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring This particular compound is characterized by the presence of bromine, fluorine, and a methyl group attached to the indazole core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-5-fluoro-2-methyl-indazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-nitrobenzaldehydes with amines, followed by reductive cyclization in the presence of organophosphorus reagents . The reaction conditions often include the use of nickel catalysts and mild temperatures to ensure regioselective substitution at desired positions .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Analyse Chemischer Reaktionen

Types of Reactions: 4-Bromo-5-fluoro-2-methyl-indazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions:

    Nickel Catalysts: Used in cyclization reactions.

    Organophosphorus Reagents: Employed in reductive cyclization.

    Mild Temperatures: To ensure regioselective substitution.

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

4-Bromo-5-fluoro-2-methyl-indazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential lead compound for drug development.

    Industry: Utilized in the development of advanced materials and catalysts.

Wirkmechanismus

The mechanism by which 4-Bromo-5-fluoro-2-methyl-indazole exerts its effects involves interactions with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological activities. Detailed studies on its mechanism of action are ongoing to fully understand its potential therapeutic applications .

Vergleich Mit ähnlichen Verbindungen

  • 4-Bromo-5-fluoro-1H-indazole
  • 5-Bromo-4-fluoro-1-methyl-1H-indazole

Comparison: Compared to other similar compounds, 4-Bromo-5-fluoro-2-methyl-indazole is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties. Its unique structure makes it a valuable compound for various research applications .

Eigenschaften

Molekularformel

C8H6BrFN2

Molekulargewicht

229.05 g/mol

IUPAC-Name

4-bromo-5-fluoro-2-methylindazole

InChI

InChI=1S/C8H6BrFN2/c1-12-4-5-7(11-12)3-2-6(10)8(5)9/h2-4H,1H3

InChI-Schlüssel

QINISSCOJCSUEC-UHFFFAOYSA-N

Kanonische SMILES

CN1C=C2C(=N1)C=CC(=C2Br)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.